3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

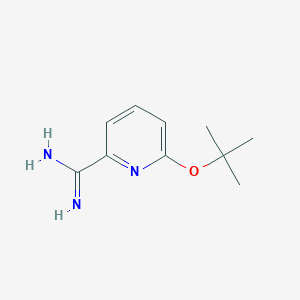

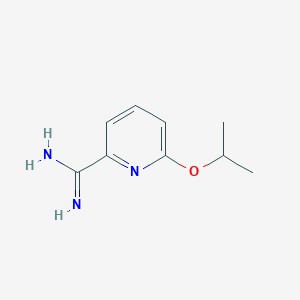

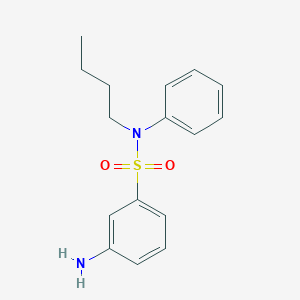

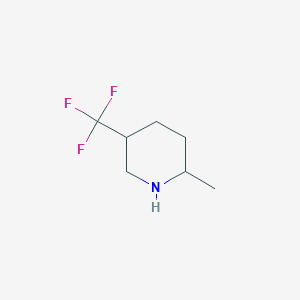

The compound “3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol” is likely to be an organic compound containing an amino group (-NH2) and an alcohol group (-OH). The “3,4,5-triethoxyphenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring) with ethoxy groups (-OCH2CH3) at the 3rd, 4th, and 5th positions .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Researchers have developed synthetic strategies and evaluated the biological relevance of derivatives originating from similar compounds, like 3-amino-propan-1-ol based poly(ether imine) dendrimers. These studies detail the synthesis of dendrimers up to the third generation, showcasing a method that permits the installation of diverse functional groups at the dendrimer peripheries. Cytotoxicity studies of these dendrimers revealed non-toxic properties, suggesting their utility for biological applications (Krishna, Jain, Tatu, & Jayaraman, 2005).

Conformational Analysis

Conformational analyses of amino-propan-1-ol derivatives have been conducted through X-ray diffraction analysis. These studies provide insights into the molecular structures and potential interactions that could influence the design of new molecules with desired chemical and biological properties (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Corrosion Inhibition

Amines derived from 1,3-di-amino-propan-2-ol have been synthesized and assessed for their ability to inhibit carbon steel corrosion. These studies demonstrate the compounds' effectiveness as anodic inhibitors, suggesting their potential application in corrosion protection (Gao, Liang, & Wang, 2007).

Enzymatic Synthesis

The enzymatic generation of cyclic polyamines from 3-amino-propan-1-ol illustrates the versatility of biocatalysts in synthesizing complex molecules. This approach offers a broad range of potential polyamine products, expanding the toolbox for designing novel compounds for research and industrial applications (Cassimjee, Marin, & Berglund, 2012).

Coordination Chemistry

Unsymmetrical tripodal amines containing 3-amino-propan-1-ol units have been synthesized and explored for their coordination chemistry with zinc(II). These studies contribute to our understanding of the structural and electronic factors influencing metal-ligand interactions, which is crucial for the development of new metal-based drugs and materials (Keypour, Shayesteh, Rezaeivala, Dhers, & Sayın, 2018).

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-1-(3,4,5-triethoxyphenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-4-18-13-9-11(12(17)7-8-16)10-14(19-5-2)15(13)20-6-3/h9-10,12,17H,4-8,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTAPWZYCUNAMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3,4,5-triethoxyphenyl)propan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B1375192.png)

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)